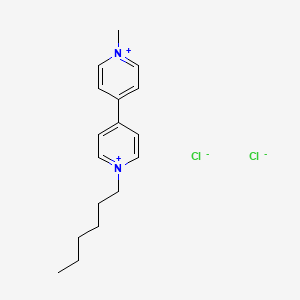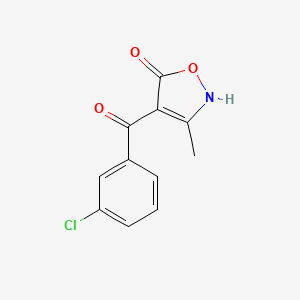
4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one is a synthetic organic compound that belongs to the class of oxazoles It is characterized by the presence of a chlorobenzoyl group attached to the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one typically involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-1,2-oxazol-5(2H)-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography techniques to meet the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Hydrolysis: The oxazole ring can be hydrolyzed to produce carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chlorobenzoyl chloride
- 3-Methyl-1,2-oxazol-5(2H)-one
- 4-Chlorobenzoyl chloride
Comparison
Compared to similar compounds, 4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one is unique due to the presence of both the chlorobenzoyl and oxazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
111460-94-7 |
|---|---|
Fórmula molecular |
C11H8ClNO3 |
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
4-(3-chlorobenzoyl)-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H8ClNO3/c1-6-9(11(15)16-13-6)10(14)7-3-2-4-8(12)5-7/h2-5,13H,1H3 |
Clave InChI |
KXGZIBXCIXJDFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)ON1)C(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


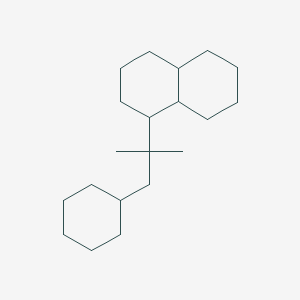
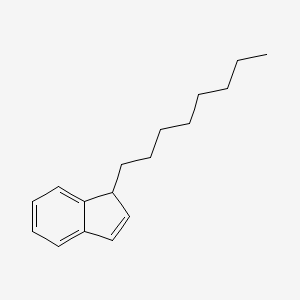
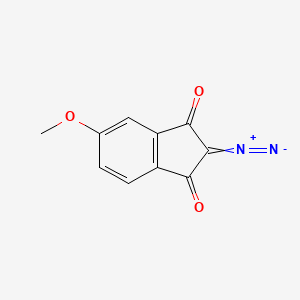
![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
![Bicyclo[3.1.1]heptane, 1-bromo-](/img/structure/B14312548.png)
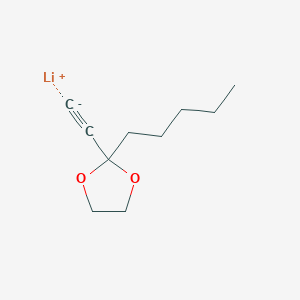
![Morpholine, 4-[[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl]-](/img/structure/B14312551.png)
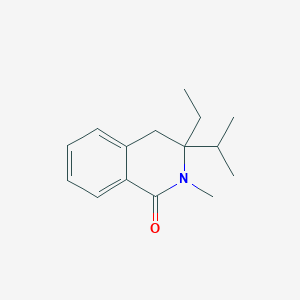
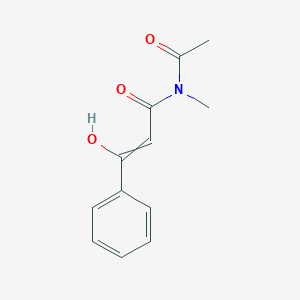
![2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol](/img/structure/B14312568.png)
![4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14312574.png)

![2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol](/img/structure/B14312583.png)
